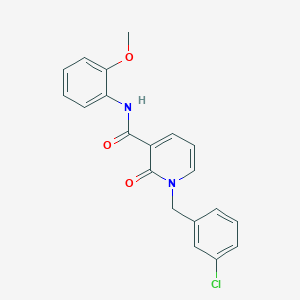

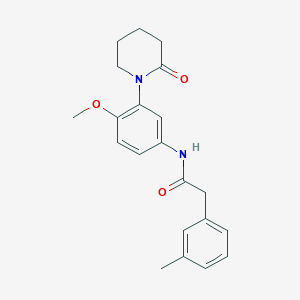

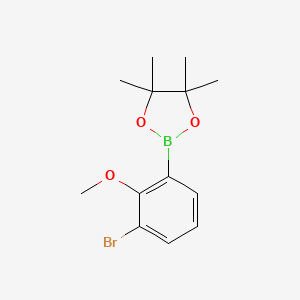

1-(3-chlorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a dihydropyridine derivative, which is a class of compounds that are often used in medicinal chemistry. Dihydropyridines are known for their calcium channel blocking activity, which makes them useful in treating conditions like hypertension .

Molecular Structure Analysis

The compound has a dihydropyridine core, which is a six-membered ring with one nitrogen atom, one carbonyl group, and a double bond. It also has a 3-chlorobenzyl group and a 2-methoxyphenyl group attached to the nitrogen atom .Chemical Reactions Analysis

Dihydropyridines can undergo a variety of reactions. For example, they can be oxidized to yield pyridines. They can also undergo various substitution reactions at the 3 and 4 positions of the dihydropyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Selective Inhibition of Met Kinase Superfamily

In the study by Schroeder et al. (2009), substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. This led to the discovery of a compound demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, advancing into phase I clinical trials (Schroeder et al., 2009).

Synthesis of Novel Heterocyclic Compounds for Analgesic and Anti-inflammatory Activities

Abu‐Hashem et al. (2020) synthesized novel compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide derivatives. These compounds were screened as cyclooxygenase-1/2 (COX-1/2) inhibitors and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Antineoplastic Potential and Molecular Conformation

Banerjee et al. (2002) explored the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized and evaluated as a potential antineoplastic agent. The study involved X-ray analysis and molecular orbital methods (Banerjee, Mukherjee, Goswami, De & Helliwell, 2002).

Antibacterial and Antifungal Activities of Thiophene-3-Carboxamide Derivatives

Vasu et al. (2005) investigated compounds including 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. These compounds showed notable antibacterial and antifungal activities, with particular molecular conformations contributing to their efficacy (Vasu, Nirmala, Chopra, Mohan & Saravanan, 2005).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-26-18-10-3-2-9-17(18)22-19(24)16-8-5-11-23(20(16)25)13-14-6-4-7-15(21)12-14/h2-12H,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVABMEYXAFBYCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)

![2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone](/img/structure/B2665868.png)

![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)